(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione
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Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, etc.Physical And Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.Safety And Hazards
This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.
Future Directions
This would involve potential areas of research involving the compound. It could be new synthesis methods, new applications, environmental impact mitigation, etc.
properties
IUPAC Name |
(4R)-4-(4-hydroxyphenyl)-1,3-oxazolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-6-3-1-5(2-4-6)7-8(12)14-9(13)10-7/h1-4,7,11H,(H,10,13)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVYRRXBGXLNRT-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2C(=O)OC(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione |
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